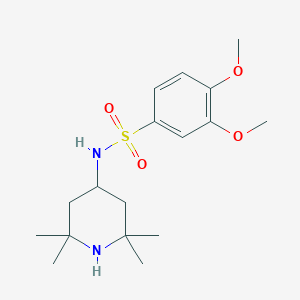![molecular formula C12H18Cl2N2O2S B222530 2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. DIDS is a membrane-impermeant anion transport inhibitor that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transport of anions across the membrane, leading to a decrease in transport activity. This compound has been shown to inhibit both the transport of anions into and out of cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, leading to a decrease in chloride transport across the cell membrane. This compound has also been shown to inhibit the activity of bicarbonate transporters, leading to a decrease in bicarbonate transport across the cell membrane. In addition, this compound has been shown to inhibit the activity of other anion transporters, including the transport of sulfate, phosphate, and organic anions.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide is a useful tool for studying anion transporters in various tissues. Its ability to inhibit the activity of multiple anion transporters makes it a versatile inhibitor for studying the physiological functions of these transporters. However, this compound has some limitations. It is a membrane-impermeant inhibitor, meaning that it can only inhibit anion transporters on the extracellular side of the membrane. In addition, this compound can have off-target effects on other proteins, leading to potential complications in experimental design.
Orientations Futures
For research on 2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide include studying its effects on specific anion transporters, developing more potent and selective inhibitors, and investigating potential therapeutic applications.
Méthodes De Synthèse
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide can be synthesized by reacting 2,4-dichloro-5-methylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 142-144°C.
Applications De Recherche Scientifique
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide has been widely used in scientific research as an inhibitor of various anion transporters. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and other anion transporters. This compound has been used to study the physiological functions of these transporters in various tissues, including the kidney, liver, and brain.
Propriétés
Formule moléculaire |
C12H18Cl2N2O2S |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18Cl2N2O2S/c1-9-7-12(11(14)8-10(9)13)19(17,18)15-5-4-6-16(2)3/h7-8,15H,4-6H2,1-3H3 |
Clé InChI |
MUCOMDCYBVKCFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN(C)C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

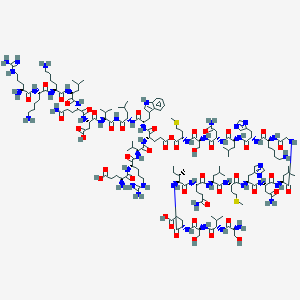

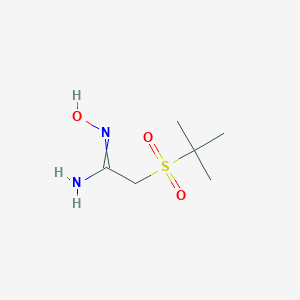



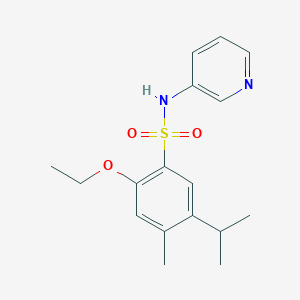
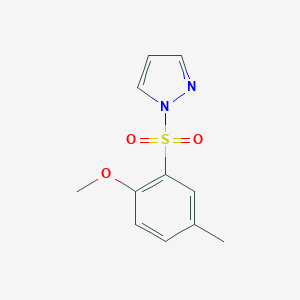
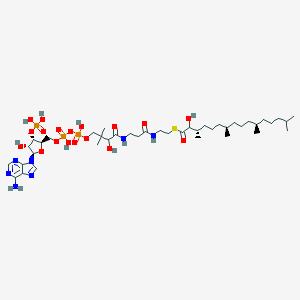
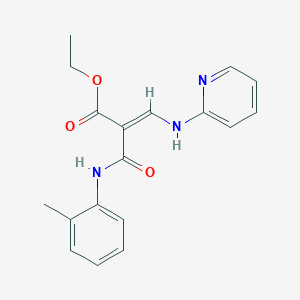
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
